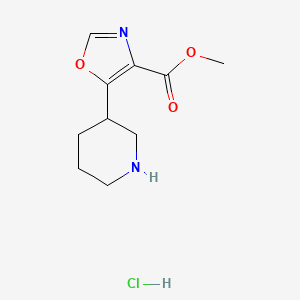

Methyl 5-piperidin-3-yl-1,3-oxazole-4-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 5-piperidin-3-yl-1,3-oxazole-4-carboxylate;hydrochloride” is a chemical compound that belongs to the class of oxazoles . Oxazoles are important heterocyclic compounds that have been used as intermediates in the synthesis of new chemical entities in medicinal chemistry . They have a wide spectrum of biological activities, which has led researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities .

Synthesis Analysis

The synthesis of oxazoles often involves the use of task-specific phosphine ligands . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The synthesis of “Methyl 5-piperidin-3-yl-1,3-oxazole-4-carboxylate;hydrochloride” specifically has not been detailed in the available literature.Molecular Structure Analysis

The molecular structure of “Methyl 5-piperidin-3-yl-1,3-oxazole-4-carboxylate;hydrochloride” is characterized by the presence of an oxazole ring, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The compound also contains a piperidinyl group and a carboxylate group .Chemical Reactions Analysis

Oxazoles, including “Methyl 5-piperidin-3-yl-1,3-oxazole-4-carboxylate;hydrochloride”, can undergo a variety of chemical reactions. These include direct arylation at both C-5 and C-2 positions for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . The specific chemical reactions involving “Methyl 5-piperidin-3-yl-1,3-oxazole-4-carboxylate;hydrochloride” are not detailed in the available literature.Physical And Chemical Properties Analysis

“Methyl 5-piperidin-3-yl-1,3-oxazole-4-carboxylate;hydrochloride” is a white solid with a melting point of 179–181°C in acetonitrile . Its IR (KBr) νmax/cm −1 values are 1049, 1162 (SO 2), 1339 (SO 2), 1418, 1741 (C=O), 3424 (NH 2) .Scientific Research Applications

Drug Designing

Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . They have shown promising results in the treatment of various types of cancers both in vitro and in vivo .

Antiviral Applications

Some piperidine derivatives have been synthesized as broad-spectrum antiviral agents . They have shown potential in combating various viral diseases .

Antimicrobial and Antifungal Applications

Piperidine derivatives have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria and C. albicans representing fungi .

Anti-inflammatory and Analgesic Applications

Compounds with piperidine moiety show a wide variety of biologic activities including anti-inflammatory and analgesic effects .

Antipsychotic Applications

Piperidine derivatives are also being utilized as antipsychotic agents . They have shown potential in the treatment of various psychiatric disorders .

Antihypertension Applications

Piperidine derivatives have shown potential in the treatment of hypertension . They are being utilized as antihypertension agents .

Anti-Alzheimer Applications

Piperidine derivatives are being utilized as anti-Alzheimer agents . They have shown potential in the treatment of Alzheimer’s disease .

Future Directions

The future directions for “Methyl 5-piperidin-3-yl-1,3-oxazole-4-carboxylate;hydrochloride” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide spectrum of biological activities of oxazole derivatives , this compound could be a valuable lead for pharmaceuticals.

properties

IUPAC Name |

methyl 5-piperidin-3-yl-1,3-oxazole-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3.ClH/c1-14-10(13)8-9(15-6-12-8)7-3-2-4-11-5-7;/h6-7,11H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGKCHUZQLSGNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC=N1)C2CCCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-piperidin-3-yl-1,3-oxazole-4-carboxylate;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(benzo[d][1,2,3]thiadiazole-5-carboxamido)-4,5-dimethoxybenzoate](/img/structure/B2694958.png)

![N-(2,4-dimethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2694963.png)

![N-(5-chloro-2-methylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2694965.png)

![5-methyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2694966.png)

![[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2694968.png)

![(1H-benzo[d]imidazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2694972.png)

![3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2694973.png)

![1-Bromo-4-[1-(4-nitrophenyl)ethoxy]benzene](/img/structure/B2694976.png)

![3-amino-N-(4-ethylphenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2694978.png)

![6-[(4-Nitrophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2694979.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chlorophenyl)oxalamide](/img/structure/B2694980.png)